5-hydroxy-7-(pentyloxy)-2-phenyl-4H-chromen-4-one
Description
5-Hydroxy-7-(pentyloxy)-2-phenyl-4H-chromen-4-one is a synthetic flavone derivative characterized by a 4H-chromen-4-one backbone with three key substituents:
- 7-Pentyloxy chain: A five-carbon alkoxy group that modulates lipophilicity and membrane permeability.
- 2-Phenyl group: Contributes to π-π stacking interactions and structural rigidity.
This compound is commercially available (Sigma-Aldrich, R658898) but lacks extensive analytical data, necessitating further characterization .
Properties
Molecular Formula |
C20H20O4 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-hydroxy-7-pentoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C20H20O4/c1-2-3-7-10-23-15-11-16(21)20-17(22)13-18(24-19(20)12-15)14-8-5-4-6-9-14/h4-6,8-9,11-13,21H,2-3,7,10H2,1H3 |
InChI Key |
QLOOMVWBCLMSJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-7-(pentyloxy)-2-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium(II)-catalyzed oxidative cyclization of 2’-hydroxydihydrochalcones . This method provides a versatile route to flavones and flavanones, depending on the oxidants and additives used.
Industrial Production Methods
Industrial production of this compound may involve the use of supercritical CO2 fluid extraction methods, which are efficient and environmentally friendly . Optimal conditions, such as 200 bar of CO2 and 50°C, are used for the isolation of similar flavonoid derivatives.
Chemical Reactions Analysis
Esterification Reactions
The phenolic hydroxyl group at position 5 undergoes esterification with carboxylic acids or acyl chlorides. This reaction enhances lipophilicity and modifies biological activity.
| Reaction Conditions | Products | Catalyst/Reagents |
|---|---|---|
| Anhydrous DMF, 60°C, 6 hrs | 5-Acetyloxy derivative | Acetic anhydride, pyridine |
| Dichloromethane, RT, 2 hrs | 5-Benzoyloxy derivative | Benzoyl chloride, DMAP |
Esterification preserves the chromenone core while altering solubility profiles.
Oxidation Reactions
The electron-rich chromenone system is susceptible to oxidation. Position 7’s pentyloxy group directs regioselectivity during these reactions.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ (acidic) | 80°C, 4 hrs | 7-Ketopentyloxy derivative |
| H₂O₂/FeSO₄ (Fenton-like) | RT, 12 hrs | Epoxidized side products |
Oxidation at the pentyloxy chain generates ketones or epoxides, useful for further functionalization .
Nucleophilic Aromatic Substitution
Electrophilic centers at positions 2 and 7 participate in substitution reactions. The phenyl group at position 2 stabilizes intermediates via resonance .
| Nucleophile | Conditions | Outcome |
|---|---|---|
| Piperazine derivatives | DMF, 100°C, 8 hrs | 7-Piperazinyl analogs |
| Thiols | NaOH/EtOH, reflux, 6 hrs | 7-Thioether derivatives |
These substitutions are critical for synthesizing analogs with enhanced receptor-binding affinity .
Condensation Reactions
The hydroxyl group facilitates condensation with aldehydes or ketones under acidic conditions, forming Schiff bases or fused heterocycles .
| Reactant | Catalyst | Product |
|---|---|---|
| Benzaldehyde | H₂SO₄, 70°C, 3 hrs | Chromenone-benzylidene hybrid |
| 4-Aminopyridine | AcOH, RT, 24 hrs | Pyrido-chromenone conjugate |
Condensation expands π-conjugation, impacting electronic spectra and bioactivity .
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with azides or alkynes, forming triazole or pyrazole rings .
| Dipolarophile | Conditions | Product |
|---|---|---|
| Propargyl bromide | CuI, DIPEA, 60°C, 12 hrs | Triazole-linked chromenone |
| Phenyl azide | Microwave, 120°C, 1 hr | Pyrazole-fused derivative |
These reactions are pivotal for creating combinatorial libraries targeting neurological receptors .
Photochemical Reactions
UV irradiation induces [2+2] cycloadditions or dehydrogenation, leveraging the chromenone’s conjugated system.
| Wavelength | Additive | Product |
|---|---|---|
| 254 nm | TiO₂ nanoparticles | Dimerized chromenone |
| 365 nm | Rose Bengal | Singlet oxygen adducts |
Photoreactivity is exploited in materials science for designing light-responsive systems.
Comparative Reactivity Analysis
Key reaction sites and their relative reactivities are summarized below:
| Position | Functional Group | Reactivity | Dominant Reaction Types |
|---|---|---|---|
| 5 | -OH | High (acidic proton) | Esterification, Oxidation |
| 7 | -O(CH₂)₄CH₃ | Moderate (electron-donating) | Nucleophilic substitution |
| 2 | -Ph | Low (stabilizing effect) | Electrophilic aromatic substitution |
Scientific Research Applications
5-hydroxy-7-(pentyloxy)-2-phenyl-4H-chromen-4-one, also known as 5H7P4C4O, is a synthetic flavonoid compound that has garnered attention for its potential biological activities and therapeutic applications . It features a chromenone backbone with a hydroxyl group at position 5, a pentyloxy group at position 7, and a phenyl group at position 2. Research indicates that this compound can be synthesized through multi-step organic reactions and modified to enhance its biological activity or solubility.
Potential Applications
5-hydroxy-7-(pentyloxy)-2-phenyl-4H-chromen-4-one has potential applications in various fields. Interaction studies have demonstrated that 5-hydroxy-7-(pentyloxy)-2-phenyl-4H-chromen-4-one binds effectively to specific receptors in the brain. The investigation of the molecule 5H7P4C4O and its potential biological effects in the central nervous system (CNS) are being explored for the treatment of epilepsy .
Epilepsy Research
Epilepsy is an incurable disorder, which necessitates research into new drug candidates . The molecule 5-hydroxy-7-(pentyloxy)-2-phenyl-4h-chromen-4-one (5H7P4C4O) is available commercially, but its solubility, spectroscopic properties, and biological activity were previously unknown . Studies have investigated the molecule 5H7P4C4O and its potential biological effects in the central nervous system (CNS) for the treatment of epilepsy .
5H7P4C4O cannot be dissolved in water and was dissolved in pharma grade dimethyl . Electrophysiological effects were investigated in both Mg2+-free and 4-aminopyridine (4AP) epilepsy models in mouse brain slices, and absorbance and fluorescence measurement results were reported .
Antifungal Applications
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS), reducing oxidative stress in cells.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Anticancer Activity: Induces apoptosis in cancer cells by activating the mitochondrial apoptosis pathway and downregulating anti-apoptotic proteins.
Comparison with Similar Compounds
Substituent Variations at Position 7
The 7-position substituent significantly influences physicochemical and biological properties.
Key Trends :
- Lipophilicity : Longer alkoxy chains (e.g., pentyloxy) enhance membrane permeability but may reduce aqueous solubility.
- Bioactivity : Selenium or benzimidazole substituents improve target engagement (e.g., antiviral or anticancer activity).
Substituent Variations at Position 2
The 2-phenyl group’s substitution pattern affects electronic and steric properties.
Key Insight : Electron-donating groups (e.g., methoxy) increase antioxidant capacity by stabilizing radical intermediates.
Biological Activity
5-Hydroxy-7-(pentyloxy)-2-phenyl-4H-chromen-4-one, also known as 5H7P4C4O, is a synthetic flavonoid belonging to the chromenone class. Its unique structural features, including a hydroxyl group at position 5, a pentyloxy group at position 7, and a phenyl group at position 2, contribute to its potential biological activities. This article explores the compound's biological effects, including its pharmacological properties, mechanisms of action, and therapeutic applications.
Structural Characteristics
The molecular formula of 5H7P4C4O is . The compound's structure is pivotal in determining its solubility and bioactivity. The pentyloxy substituent enhances lipophilicity, which may improve bioavailability and facilitate crossing the blood-brain barrier (BBB) .
Antifungal Activity
Research indicates that 5H7P4C4O exhibits significant antifungal properties. A study demonstrated that derivatives with similar pentyloxy substitutions showed enhanced antifungal activity against Candida tropicalis and Candida krusei. The compound was effective at low concentrations, with a minimum inhibitory concentration (MIC) of approximately 0.268 µmol/mL for C. tropicalis .
Neuroprotective Effects
5H7P4C4O has been investigated for its neuroprotective effects, particularly in models of epilepsy. In vitro studies using mouse brain slices indicated that the compound exerts an allosteric effect on NMDA receptors, which are crucial for synaptic plasticity and memory function. This activity suggests potential therapeutic applications in neurological disorders such as epilepsy .
The biological activity of 5H7P4C4O can be attributed to its interaction with various molecular targets:
- Receptor Binding : Interaction studies have shown that the compound binds effectively to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal excitability .
- Antioxidant Properties : Like many flavonoids, it possesses antioxidant capabilities that help mitigate oxidative stress in cells, contributing to its neuroprotective effects .
Pharmacokinetics
Pharmacokinetic studies indicate that 5H7P4C4O has favorable absorption characteristics. It demonstrates high gastrointestinal absorption and a bioavailability score of 55%, suggesting good potential for therapeutic use. Additionally, it has been shown to effectively cross the BBB, which is essential for CNS-targeted therapies .
Comparative Analysis
The following table summarizes the biological activities of 5-hydroxy-7-(pentyloxy)-2-phenyl-4H-chromen-4-one compared to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Hydroxy-7-(pentyloxy)-2-phenyl-4H-chromen-4-one | Hydroxyl and pentyloxy groups | Antifungal, neuroprotective |
| 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one | Hydroxyl and methoxy groups | Antioxidant, anticancer |
| Naringenin | Trihydroxyflavonoid | Antioxidant, cardioprotective |
Case Studies
Several studies have highlighted the efficacy of 5H7P4C4O:
- Antifungal Efficacy : A study demonstrated that the compound significantly reduced biofilm formation in Candida species at low concentrations .
- Epileptiform Activation : In vitro experiments showed that 5H7P4C4O modulated epileptiform activity in brain slices from mice, indicating its potential as a treatment for epilepsy .
Q & A
Q. What synthetic methodologies are most effective for producing 5-hydroxy-7-(pentyloxy)-2-phenyl-4H-chromen-4-one?
The compound is typically synthesized via the Algar-Flynn-Oyamada (AFO) reaction, which involves oxidative cyclization of chalcone precursors. Key steps include hydroxylation at position 5 and etherification at position 7 using pentyl bromide. FeCl₃-catalyzed reactions in tetrahydrofuran (THF) have shown improved yields (up to 53%) by optimizing reaction time and temperature . Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. How can the structural identity of this flavone derivative be confirmed?
X-ray crystallography is the gold standard for structural confirmation. Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. Complementary techniques include:
Q. What in vitro assays are suitable for preliminary evaluation of neurobiological activity?
For epilepsy-related research, hippocampal brain slice models are used to measure suppression of epileptiform activity induced by proconvulsants (e.g., 4-aminopyridine). Electrophysiological recordings (field potential or patch-clamp) quantify changes in burst frequency and amplitude . Antioxidant activity can be assessed via DPPH radical scavenging assays, with IC₅₀ values compared to standards like ascorbic acid .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?
Discrepancies often arise from solubility limitations or off-target interactions. For example, in silico docking (AutoDock 4.2) may predict strong COX-2 binding, but in vitro assays might show weak activity due to poor membrane permeability. Mitigation strategies include:
Q. What crystallographic software tools are optimal for analyzing disorder in flavone derivatives?
SHELX suite (SHELXL-2018) and WinGX are preferred for refining disordered structures, particularly when mixed crystals (e.g., 0.95C₂₀H₂₀O₃·0.05C₂₀H₁₉ClO₃) are present. ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks, while PLATON validates geometric parameters .
Q. How can synthetic yields be improved for analogs with bulky substituents?
Substituent steric hindrance (e.g., trifluoromethyl groups) reduces reaction efficiency. Strategies include:
Q. What mechanistic insights support its multitarget activity in neurodegenerative diseases?
Molecular dynamics simulations reveal dual binding to acetylcholinesterase (AChE) and β-amyloid plaques. In vitro, AChE inhibition (Ellman’s method) and antioxidant synergy (via Nrf2 pathway activation) are key mechanisms. Dose-response studies in transgenic Alzheimer’s models (e.g., APP/PS1 mice) validate behavioral improvements .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
